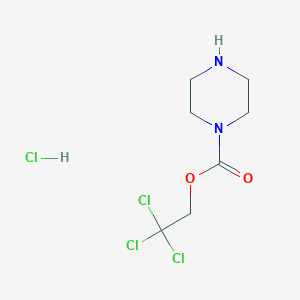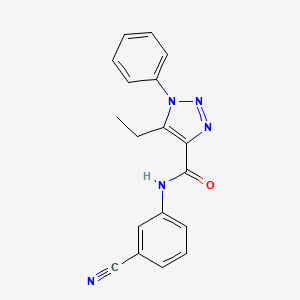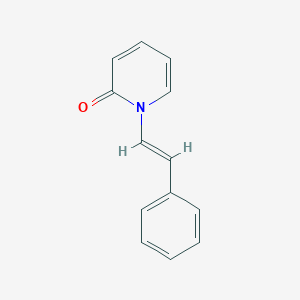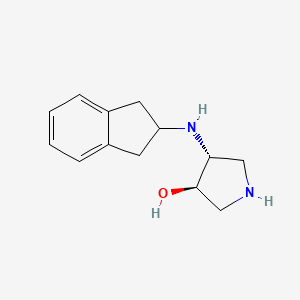methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)
[(3-Methoxyphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that combines a methoxyphenyl group, an amino group, an oxo group, a phenylethyl group, and a methylthio group attached to a nicotinate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenylamine Intermediate: The starting material, 3-methoxyaniline, undergoes a reaction with an appropriate acylating agent to form the methoxyphenylamine intermediate.
Coupling with Phenylacetic Acid: The methoxyphenylamine intermediate is then coupled with phenylacetic acid under acidic or basic conditions to form the corresponding amide.
Introduction of the Methylthio Group: The amide is further reacted with a methylthiolating agent, such as methylthiol chloride, to introduce the methylthio group.
Formation of the Nicotinate Ester: Finally, the compound is esterified with nicotinic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate.
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)acetate: Similar structure but with an acetate moiety instead of nicotinate.
Uniqueness
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate moiety, which may impart distinct biological and chemical properties compared to its analogs
Propriétés
Formule moléculaire |
C22H20N2O4S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[2-(3-methoxyanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-27-17-11-6-10-16(14-17)24-20(25)19(15-8-4-3-5-9-15)28-22(26)18-12-7-13-23-21(18)29-2/h3-14,19H,1-2H3,(H,24,25) |
Clé InChI |
IERMQONXTQCBHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



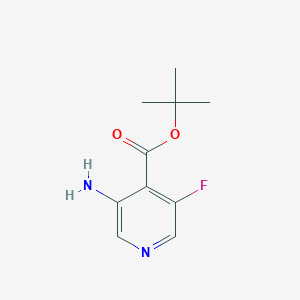


![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)


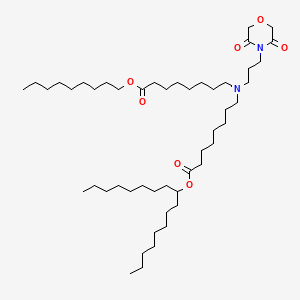
![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
